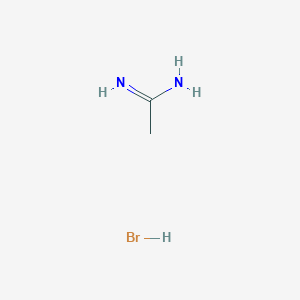

Acetamidine Hydrobromide

Description

Significance within Amidine Chemistry and its Halide Salts

Amidines are a class of organic compounds characterized by the –C(=NH)–NH₂ functional group. nih.gov They are significantly more basic than amides, a property that stems from the resonance stabilization of the protonated form, the amidinium cation. This high basicity means they are typically protonated under physiological conditions. anu.edu.au Acetamidine (B91507) hydrobromide, as a halide salt, provides a stable, solid form of the highly reactive acetamidine base, making it easier to handle and store. wikipedia.org

The nature of the halide counter-ion (in this case, bromide) can influence properties such as solubility and reactivity compared to other salts like acetamidine hydrochloride. smolecule.com While used similarly, differences in solubility can be critical in specific synthetic protocols. smolecule.com The amidinium group is a versatile hydrogen-bond donor, a feature that is central to its role in supramolecular chemistry and in interactions with biological targets. researchgate.netnih.gov The stability and reactivity offered by its salt form make acetamidine hydrobromide a key player in the synthesis of complex nitrogenous compounds. smolecule.com

Historical Context and Evolution of Research Perspectives on Amidinium Compounds

The synthesis of amidines has been established for over a century, with the Pinner reaction, first described in the late 19th century, being a classical and still relevant method. wikipedia.orgsciencemadness.org This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid like hydrogen chloride or hydrogen bromide, followed by reaction with ammonia (B1221849). wikipedia.orgsciencemadness.org Initially, research focused on the fundamental reactivity and synthesis of these compounds.

Over time, the perspective on amidinium compounds has evolved significantly. From being recognized primarily as synthetic intermediates, their unique properties have led to their application in diverse and advanced fields. In medicinal chemistry, compounds containing the amidinium motif have been investigated as therapeutic agents, including enzyme inhibitors. anu.edu.auchemimpex.com More recently, amidinium salts have gained prominence in materials science. They are used as additives to enhance the quality and stability of perovskite films for photovoltaic applications. mdpi.comacs.org Furthermore, the dynamic covalent nature of amidines has been explored in supramolecular chemistry, where the reversible formation of amidinium salts is used to create adaptable molecular systems and dynamic combinatorial libraries. nih.gov This evolution reflects a shift from viewing amidinium salts as simple building blocks to recognizing them as functional components in advanced materials and complex chemical systems.

Role as a Fundamental Amidinium Salt in Synthetic Design

This compound is a fundamental building block in synthetic organic chemistry, primarily due to the reactivity of the acetamidinium (B1228376) cation. smolecule.com It is a key precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. smolecule.comwikipedia.org

Key synthetic applications include:

Synthesis of Pyrimidines: this compound reacts with β-dicarbonyl compounds to form substituted pyrimidines. smolecule.comwikipedia.org This reaction is a cornerstone in the synthesis of many important molecules, including derivatives of thiamine (B1217682) (vitamin B₁). wikipedia.org

Synthesis of Triazines: It can react with imidates to produce substituted triazines, another class of heterocyclic compounds with significant applications in medicinal and agricultural chemistry. smolecule.com

Synthesis of Imidazoles: Reaction with α-haloketones or equivalent synthons can yield substituted imidazoles. wikipedia.org

The utility of this compound extends beyond traditional heterocyclic synthesis. In the field of materials science, it contributes to the synthesis of polymers and other materials where specific nitrogen functionalities are required. smolecule.com Its role as an organic cation in the formation of organic-inorganic hybrid materials, such as ferroelectric compounds, highlights its importance in designing materials with specific physical properties. acs.org The design of amidinium salts, by modifying their hydrophilic or hydrophobic groups, is a critical area of research for optimizing performance in applications like perovskite solar cells. mdpi.comresearcher.life

| Reactant Type | Product Heterocycle | Significance |

| β-Dicarbonyls | Pyrimidines | Core of many bioactive molecules, including thiamine derivatives. smolecule.comwikipedia.org |

| Imidates | Triazines | Important scaffolds in medicinal and agricultural chemistry. smolecule.com |

| α-Haloketones | Imidazoles | Prevalent in pharmaceuticals and functional materials. wikipedia.org |

| A summary of key synthetic reactions involving this compound. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethanimidamide;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.BrH/c1-2(3)4;/h1H3,(H3,3,4);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJKVUQGXKYWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040352-82-6 | |

| Record name | Acetamidine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Acetamidine Hydrobromide

Direct Synthetic Routes to Acetamidine (B91507) Hydrobromide and Related Amidinium Salts

The synthesis of amidinium salts like acetamidine hydrobromide is critical because the free base, acetamidine, is often hygroscopic and thermally unstable, making it unsuitable as a starting material for many synthetic applications. nih.gov The salt form provides a stable, crystalline solid that is easier to handle and store.

A foundational method for the synthesis of amidines from nitriles is the Pinner reaction. synarchive.comwikipedia.org This acid-catalyzed process involves the reaction of a nitrile with an alcohol to form an intermediate imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgnrochemistry.com This salt is then reacted with ammonia (B1221849) or an amine to produce the corresponding amidine. nrochemistry.com

The synthesis of this compound begins with acetonitrile (B52724). The reaction proceeds in two main steps:

Formation of the Imidoether Intermediate: Acetonitrile is treated with an alcohol, such as ethanol, in the presence of anhydrous hydrogen bromide (HBr). The strong acid protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol. This results in the formation of an ethyl acetimidate hydrobromide intermediate (the Pinner salt). synarchive.comwikipedia.org

Ammonolysis: The intermediate imidoether salt is then treated with ammonia. Ammonia displaces the alkoxy group (-OEt) from the intermediate to form the final acetamidinium (B1228376) bromide salt. nrochemistry.comyoutube.com

Table 1: Pinner Reaction for this compound Synthesis

| Step | Reactant 1 | Reactant 2 | Reagent | Intermediate/Product | Key Conditions |

|---|---|---|---|---|---|

| 1 | Acetonitrile | Ethanol | Hydrogen Bromide (HBr) | Ethyl acetimidate hydrobromide | Anhydrous, Low Temperature |

The final step in isolating this compound is salt formation and crystallization. After the synthesis, the product is typically isolated from the reaction mixture as a crystalline solid. The formation of the salt is an acid-base reaction where the basic amidine is protonated by hydrobromic acid. nih.gov

The crystallization process is crucial for obtaining a pure, stable product. This is often achieved by slow evaporation of the solvent from the reaction solution. nih.gov The crystal structure of amidinium bromides is stabilized by a network of hydrogen bonds. nih.govnih.gov In the crystal lattice, the positively charged amidinium cations and the bromide anions are arranged in a specific, repeating three-dimensional structure. This arrangement is heavily influenced by N—H⁺⋯Br⁻ interactions, where the hydrogen atoms on the protonated amidine form strong hydrogen bonds with the bromide anions. nih.gov These interactions contribute to the stability and crystalline nature of the final product.

This compound as a Precursor in Organic Synthesis

This compound is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. nih.govrsc.org

The acetamidine moiety provides a reactive N-C-N fragment that can readily participate in cyclocondensation reactions to form five- or six-membered rings.

A classic application of acetamidine is in the synthesis of substituted pyrimidines through condensation with 1,3-dicarbonyl compounds. mdpi.com This reaction, also a variation of the Pinner synthesis, involves the [3+3] cycloaddition of the three-atom amidine fragment with the three-carbon fragment of a β-dicarbonyl compound. mdpi.comrsc.org

The reaction mechanism involves the initial nucleophilic attack of one of the amidine nitrogen atoms on a carbonyl carbon of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine (B1678525) ring. The substituents on the final pyrimidine ring are determined by the R groups on the starting acetamidine and the β-dicarbonyl compound. Using acetamidine (R=CH₃) with various β-dicarbonyls allows for the synthesis of a wide array of 2-methyl-substituted pyrimidines. nih.gov

Table 2: Synthesis of Substituted Pyrimidines

| β-Dicarbonyl Compound (Reactant) | R¹ | R² | R³ | Resulting Pyrimidine Product |

|---|---|---|---|---|

| Acetylacetone | CH₃ | H | CH₃ | 2,4,6-Trimethylpyrimidine |

| Ethyl acetoacetate | CH₃ | H | OEt | 2,6-Dimethyl-4-pyrimidinol |

| Malondialdehyde | H | H | H | 2-Methylpyrimidine |

This compound is also a precursor for the synthesis of substituted imidazoles. Imidazole (B134444) synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. researchgate.netrsc.org In this context, acetamidine can serve as the source for one nitrogen and the central carbon of the imidazole ring.

When reacted with an acetaldehyde (B116499) derivative, such as an α-ketoaldehyde like phenylglyoxal, in the presence of an ammonia source, acetamidine can participate in a multicomponent reaction to form a substituted imidazole. researchgate.net The reaction assembles the five-membered ring from these components, with the substituents on the final imidazole product determined by the specific starting materials.

Table 3: Synthesis of Substituted Imidazoles

| Acetaldehyde Derivative (e.g., α-Dicarbonyl) | Aldehyde | Amine Source | Resulting Imidazole Product |

|---|---|---|---|

| Glyoxal | Formaldehyde | Ammonia | 2-Methyl-1H-imidazole |

| Phenylglyoxal | Benzaldehyde | Ammonium (B1175870) Acetate | 2-Methyl-4,5-diphenyl-1H-imidazole |

Reactivity in Heterocyclic Compound Synthesis

Production of Substituted Triazines with Imidates

This compound serves as a key precursor in the synthesis of substituted 1,3,5-triazine (B166579) rings. One established method involves the reaction of acetamidine or its salt with imidates. This transformation is a valuable route for accessing various triazine derivatives, which are significant structural motifs in medicinal and agricultural chemistry. wikipedia.orgnih.gov The reaction proceeds through the condensation of the amidine with the imidate, leading to the formation of the heterocyclic triazine core.

The Pinner triazine synthesis, a related classical method, prepares 2-hydroxy-4,6-diaryl-s-triazines by the reaction of aryl amidines with phosgene, highlighting the general utility of the amidine functional group in constructing triazine systems. wikipedia.orgdrugfuture.com More contemporary methods have expanded on this, including three-component reactions that utilize imidates, guanidines, and amides or aldehydes to produce unsymmetrical 1,3,5-triazin-2-amines in good yields. organic-chemistry.org Another approach involves the acceptorless dehydrogenative one-pot synthesis of triazines from primary alcohols and amidines using a supported platinum nanoparticle catalyst, showcasing a green and atom-efficient pathway. rsc.org

Application in Complex Molecular Architecture Construction

Precursor Role in the Synthesis of Thiamine (B1217682) (Vitamin B1) and its Derivatives

This compound, or more commonly the hydrochloride salt, plays a crucial role in the industrial synthesis of Thiamine (Vitamin B1). Thiamine's structure consists of a pyrimidine ring linked to a thiazolium ring. Acetamidine is a fundamental building block for the pyrimidine portion of the molecule. wikipedia.org

The synthesis involves the reaction of acetamidine with a β-dicarbonyl intermediate, such as ethyl 3-ethoxypropanoate that has been treated with ethyl formate. This condensation reaction forms the substituted pyrimidine ring, which is a key step in the total synthesis of thiamine. wikipedia.org This pyrimidine derivative then undergoes several further transformations to ultimately be coupled with the thiazole (B1198619) moiety to complete the thiamine structure.

Utilization in Organic-Inorganic Hybrid Material Fabrication with Amidinium Cations

In the field of materials science, the cation derived from acetamidine, acetamidinium (AA), has been successfully incorporated into organic-inorganic hybrid materials, particularly in lead halide perovskites for photovoltaic applications. acs.orgacs.org These materials have the general formula ABX₃, where A is a monovalent cation. The substitution of the commonly used methylammonium (B1206745) (MA) cation with the acetamidinium cation has been shown to enhance the performance and stability of perovskite solar cells. acs.orgresearchgate.net

The acetamidinium cation possesses a delocalized π-electron cloud over the N–C–N bond, which restricts C–N bond rotation. acs.orgacs.org This rigidity, along with the formation of an additional hydrogen bond (four N–H···I bonds in AA compared to three in MA), strengthens the electrostatic interaction between the organic cation and the inorganic lead-iodide (PbI₆⁴⁻) octahedron. acs.orgacs.org This enhanced bonding stabilizes the acetamidinium cation within the perovskite matrix, contributing to the material's intrinsic stability. acs.orgresearchgate.net Research has shown that incorporating even a small percentage of acetamidinium can lead to significant improvements in device performance.

Table 1: Performance of Acetamidinium-Substituted Perovskite Solar Cells An interactive data table summarizing the enhanced properties of perovskite solar cells upon incorporation of Acetamidinium (AA) cations.

| Perovskite Composition | Average Open-Circuit Voltage (Voc) | Carrier Lifetime (μs) | Champion Efficiency (%) |

|---|---|---|---|

| MAPbI₃ (Control) | 1.04 | 20 | - |

| 10% AA-substituted MAPbI₃ | 1.12 | 32 | 18.29 |

Data sourced from Singh, P., et al. (2020). acs.org

Intermediate in the Synthesis of N-Substituted Acetamides and Other Amidine Derivatives

This compound can undergo hydrolysis under heating to yield acetic acid and ammonium salts. sciencemadness.org In aqueous solution, this reaction proceeds to form acetic acid and ammonia. wikipedia.org While this represents a decomposition pathway, it is a fundamental chemical transformation of the molecule.

More significantly, this compound serves as a versatile intermediate for the synthesis of more complex amidine and pyrimidine derivatives. For instance, it reacts with 1,3-diketones, such as 3-ferrocenylmethylidene-2,4-pentanedione, in the presence of a base to yield a mixture of products including 4-ferrocenyl-2,6-dimethylpyrimidine and 6-ferrocenyl-4-hydroxy-4-methyl-2-piperidone. nih.gov This demonstrates its utility in constructing complex heterocyclic systems through multicomponent reactions. nih.gov Furthermore, heating acetamidine hydrochloride with acetic anhydride (B1165640) is reported to produce 2,4-dimethyl-6-acetylaminopyrimidine. sciencemadness.org

Catalytic and Stoichiometric Applications in Advanced Organic Reactions

Involvement in Cope-Type Hydroamination Reactions

The Cope-type hydroamination is a specific class of reaction for the direct amination of alkenes, alkynes, and allenes. This reaction characteristically involves hydroxylamine (B1172632) or hydrazine (B178648) derivatives, which proceed through a concerted, 5-membered cyclic transition state that is the microscopic reverse of the Cope elimination of N-oxides. nih.govresearchgate.netscite.ai A review of the literature on Cope-type hydroamination reactions indicates that this mechanism is specific to substrates containing an N-O or N-N bond, such as hydroxylamines, oximes, and hydrazines. nih.govresearchgate.net Based on the established mechanism, amidines, including this compound, are not typical substrates for and are not reported to be involved in Cope-type hydroamination reactions.

Role in Copper-Catalyzed Oxidative Cross-Coupling Processes

This compound, as a member of the amidine family, plays a significant role in copper-catalyzed oxidative cross-coupling reactions, particularly in the synthesis of nitrogen-containing heterocycles. These reactions are valuable in medicinal chemistry and materials science for the construction of complex molecular frameworks. One of the notable applications is in the synthesis of 1,2,4-trisubstituted imidazoles from terminal alkynes.

In a key synthetic methodology, amidines, including acetamidine derivatives, react with terminal alkynes in the presence of a copper catalyst to afford a diverse range of 1,2,4-trisubstituted imidazoles. rsc.org This process is an efficient, regioselective diamination of terminal alkynes. rsc.org The reaction is typically carried out using copper(II) chloride dihydrate (CuCl₂·2H₂O) as the catalyst, in the presence of a base such as sodium carbonate (Na₂CO₃), pyridine, and under an oxygen atmosphere (1 atm). rsc.org The reaction proceeds under relatively mild heating, for instance at 70°C. rsc.org

The proposed mechanism for this transformation involves the copper-promoted activation of both the alkyne and the amidine. rsc.org This is followed by a cyclization step and subsequent protonolysis to yield the final imidazole product. rsc.org The use of oxygen as a green oxidant makes this process atom-efficient and cost-effective. rsc.org Optimization of the reaction conditions has shown that solvents like toluene (B28343) and dichloroethane (DCE) can enhance the yields of the desired products. rsc.org This methodology demonstrates good functional group tolerance, accommodating various substituents such as alkyl, ether, ester, nitro, chloro, and bromo groups on the reactants. rsc.org

The scope of this reaction is broad with respect to both the amidine and the terminal alkyne. A variety of aryl, alkyl, cyclopropyl, and silyl-substituted terminal alkynes can be successfully employed. rsc.org However, internal alkynes and some sterically hindered substrates have been found to be less reactive under these conditions. rsc.org This copper-catalyzed approach provides a practical route to synthesize valuable imidazole scaffolds, minimizing side reactions like the Glaser-Hay dimerization of terminal alkynes. rsc.org

The following table summarizes the key aspects of this copper-catalyzed oxidative cross-coupling process:

| Feature | Description |

| Reaction Type | Copper-Catalyzed Oxidative Diamination |

| Reactants | Amidines (e.g., Acetamidine derivatives), Terminal Alkynes |

| Product | 1,2,4-Trisubstituted Imidazoles |

| Catalyst | CuCl₂·2H₂O |

| Reagents | Na₂CO₃, Pyridine, O₂ (1 atm) |

| Typical Conditions | 70°C in a suitable solvent (e.g., Toluene, DCE) |

| Key Advantages | High regioselectivity, good functional group tolerance, atom-efficient, cost-effective |

| Limitations | Less reactive with internal alkynes and sterically hindered substrates |

Participation in Dibromohydration Reactions Facilitated by Neighboring Groups

Information regarding the specific participation of this compound in dibromohydration reactions facilitated by neighboring groups is not available in the reviewed scientific literature.

Elucidation of Reaction Mechanisms Involving Acetamidine and Its Hydrobromide Salt

Mechanistic Pathways in Amidine Formation and Derivatization

The synthesis of amidines, such as acetamidine (B91507), can be approached through various routes, with acid catalysis playing a pivotal role in several key methodologies. While the direct conversion of amides to amidines is challenging, the Pinner reaction, which starts from nitriles, provides a well-established pathway to amidine hydrochlorides and offers insights into the fundamental steps of C-N bond formation under acidic conditions.

The direct conversion of an amide to an amidine is not a commonly employed synthetic route due to the inherent stability of the amide bond. Amides are generally unreactive due to resonance stabilization. rsc.org Acid-catalyzed hydrolysis of amides to carboxylic acids and amines is a more typical reaction, proceeding through protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. nih.govlibretexts.org This protonated intermediate is then susceptible to nucleophilic attack by water. nih.govlibretexts.org

A more relevant acid-catalyzed pathway to acetamidine hydrochloride is the Pinner reaction, which utilizes acetonitrile (B52724) as the starting material. rsc.orgwikipedia.orgnih.gov This reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride or hydrogen bromide, to form an imino ester salt, known as a Pinner salt. wikipedia.orgnih.gov This intermediate can then react with ammonia (B1221849) or an amine to furnish the corresponding amidine. wikipedia.org

The mechanism of the Pinner reaction commences with the protonation of the nitrile nitrogen by the strong acid, generating a highly electrophilic nitrilium ion. nih.gov The alcohol then acts as a nucleophile, attacking the nitrilium carbon to form a protonated imino ester. Subsequent deprotonation yields the imino ester hydrochloride or hydrobromide. nih.gov In the context of acetamidine hydrobromide synthesis, acetonitrile reacts with an alcohol (like ethanol) and hydrogen bromide to form the ethyl acetimidate hydrobromide intermediate. This intermediate is then treated with ammonia to yield this compound and ethanol.

It's important to note that while the Pinner reaction does not start with an amide, its acid-catalyzed nature and the formation of a C-N double bond provide a foundational understanding of the types of intermediates and reaction conditions relevant to amidine synthesis.

Once formed, the acetamidinium (B1228376) ion (the protonated form of acetamidine) exhibits specific reaction dynamics in solution. The positive charge in the amidinium ion is delocalized across both nitrogen atoms and the central carbon atom, leading to two equivalent C-N bonds. This delocalization contributes to the stability of the amidinium cation.

In solution, amidinium salts can participate in various equilibria, including proton exchange with the solvent and other basic species. The nature of the counter-ion (e.g., bromide vs. chloride) can influence the solubility and reactivity of the amidinium salt, although detailed comparative studies on the specific dynamic differences between acetamidinium bromide and chloride in solution are not extensively documented in the readily available literature. The reactivity of the amidinium ion is characterized by its electrophilicity at the central carbon atom, making it susceptible to nucleophilic attack, although it is significantly less reactive than the nitrilium ion intermediate from which it is formed.

Exploration of Intermediates and Transition States in Hydrobromide-Mediated Transformations

The hydrobromide salt plays a crucial role not only in the formation of the amidinium ion but also in mediating subsequent transformations. The bromide ion can act as a nucleophile or a general base, and its presence can influence the stability of intermediates and the energy of transition states.

In the Pinner synthesis of this compound, the primary transient species is the imino ester hydrobromide (e.g., ethyl acetimidate hydrobromide). This intermediate is typically not isolated but is generated in situ and reacts further with ammonia. Spectroscopic identification of such Pinner salt intermediates can be challenging due to their reactivity, but techniques like NMR spectroscopy can be employed under controlled conditions to observe their formation and consumption. cdnsciencepub.com

The subsequent reaction with ammonia proceeds through a tetrahedral intermediate formed by the nucleophilic attack of ammonia on the imino ester carbon. This intermediate then eliminates a molecule of alcohol to form the final amidinium hydrobromide salt. The identification of these transient tetrahedral intermediates is often inferred from kinetic studies and computational modeling rather than direct spectroscopic observation due to their fleeting nature.

Theoretical and Experimental Studies of Transition State Structures and Free Energy Barriers

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the structures of transition states and calculating the free energy barriers associated with reaction mechanisms that are difficult to probe experimentally. mdpi.comresearchgate.netdur.ac.uk For the Pinner reaction, theoretical calculations can model the protonation of the nitrile, the nucleophilic attack by the alcohol, and the subsequent steps leading to the imino ester. These studies can provide insights into the geometry of the transition states and the energetic favorability of the proposed mechanistic pathways.

While specific DFT studies focused exclusively on the transition state for this compound formation via the Pinner reaction are not widely published, computational investigations of related amide and nitrile reactions provide a framework for understanding the key energetic factors. mdpi.comdur.ac.uk Such studies can help to rationalize the role of the acid catalyst and the solvent in stabilizing the transition states and intermediates. The bromide ion, present as a counter-ion, can also be included in these models to assess its influence on the energetics of the reaction, potentially through hydrogen bonding or electrostatic interactions with the charged intermediates and transition states.

The following table summarizes the key reaction steps and intermediates in the Pinner synthesis of this compound.

| Step | Reactants | Intermediate/Transition State | Product |

| 1. Nitrile Activation | Acetonitrile, Hydrogen Bromide | Nitrilium Ion | Protonated Acetonitrile |

| 2. Imino Ester Formation | Protonated Acetonitrile, Ethanol | Transition state for nucleophilic attack | Ethyl Acetimidate Hydrobromide (Pinner Salt) |

| 3. Ammonolysis | Ethyl Acetimidate Hydrobromide, Ammonia | Tetrahedral Intermediate | This compound, Ethanol |

Specific Mechanistic Aspects of Acetamidine-Based Reactions

The reactivity of acetamidine is centered around the nucleophilicity of the nitrogen atoms and the potential for the amidine functional group to participate in cyclization and condensation reactions. The hydrobromide salt form generally requires initial deprotonation to the free base for acetamidine to act as a nucleophile.

Reactions involving acetamidine often proceed through the formation of new C-N bonds. For example, acetamidine can react with dicarbonyl compounds or their equivalents to form various heterocyclic structures, such as pyrimidines. The mechanism of these reactions typically involves initial nucleophilic attack by one of the amidine nitrogen atoms, followed by an intramolecular condensation and dehydration. The hydrobromide salt can influence the reaction conditions required, often necessitating the use of a base to liberate the more reactive free acetamidine.

Mechanism of Amide Hydrolysis (General Context)

Amide hydrolysis is a fundamental chemical reaction where an amide bond is cleaved by reaction with water, resulting in a carboxylic acid and an amine or ammonia. allen.in Due to the resonance stabilization of the amide group, this bond is generally resistant to cleavage, often requiring harsh conditions such as heating with a strong acid or base. youtube.com The hydrolysis of this compound, upon heating in an aqueous solution, yields acetic acid and ammonium (B1175870) chloride. sciencemadness.org

Acid-Catalyzed Hydrolysis

The step-by-step mechanism is as follows:

Protonation: The carbonyl oxygen is protonated by an acid (e.g., H3O+), enhancing the carbonyl carbon's electrophilicity. libretexts.org

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the attacking oxygen to the nitrogen atom. libretexts.org

Leaving Group Removal: The C-N bond cleaves, and the leaving group (ammonia) departs. libretexts.org

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to yield the final product and regenerate the acid catalyst. ucalgary.ca

Base-Promoted Hydrolysis

In basic conditions, the nucleophile is the more reactive hydroxide (B78521) ion (OH-). allen.in The reaction begins with the direct attack of the hydroxide ion on the carbonyl carbon of the amide, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate then expels the amide ion (NH2-), a very poor leaving group, to form a carboxylic acid. libretexts.orgchemistrysteps.com The reaction is driven to completion by a subsequent, rapid, and irreversible acid-base reaction between the carboxylic acid and the strongly basic amide ion, which deprotonates the acid to form a carboxylate salt and ammonia. libretexts.orgchemistrysteps.com To obtain the final carboxylic acid, a final acidification step is required to protonate the carboxylate. allen.in This process is referred to as base-promoted rather than base-catalyzed because the hydroxide ion is consumed in the reaction and is not regenerated. libretexts.org

The step-by-step mechanism is as follows:

Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon. libretexts.org

Leaving Group Removal: The tetrahedral intermediate collapses, eliminating the amide ion (e.g., -NH2). libretexts.org

Deprotonation: The strongly basic amide ion deprotonates the newly formed carboxylic acid in an irreversible step, forming a carboxylate anion and ammonia. youtube.comlibretexts.org

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

|---|---|---|

| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide ion |

| Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Intermediate | Tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Leaving Group | Ammonia (as a good leaving group after protonation) | Amide ion (a poor leaving group) |

| Driving Force | Formation of a non-nucleophilic ammonium ion | Irreversible deprotonation of the carboxylic acid |

| Final Products (before workup) | Carboxylic acid and an ammonium salt | Carboxylate salt and an amine/ammonia |

| Reversibility | Effectively irreversible | Effectively irreversible |

Influence of Neighboring Group Participation in Directed Reactions

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with electrons from an atom or a bond within the same molecule. wikipedia.org This intramolecular interaction can significantly influence the rate, stereochemistry, and outcome of a reaction. wikipedia.orglibretexts.org NGP is characterized by two primary effects: a notable acceleration of the reaction rate compared to a similar reaction without the participating group, and control over the stereochemistry, typically resulting in retention of configuration at the reaction center. wikipedia.orgresearchgate.netdalalinstitute.com

The mechanism of NGP generally involves two consecutive SN2-like steps. mugberiagangadharmahavidyalaya.ac.in In the first step, the neighboring group acts as an internal nucleophile, attacking the reaction center and displacing the leaving group. mugberiagangadharmahavidyalaya.ac.inchem-station.com This step forms a cyclic intermediate. mugberiagangadharmahavidyalaya.ac.in In the second step, an external nucleophile attacks the cyclic intermediate, opening the ring and forming the final product. researchgate.net Because this process involves two successive inversions of stereochemistry (one intramolecular, one intermolecular), the net result is retention of configuration at the reaction center. chem-station.comchemtube3d.com

Research has shown that amide and amidine functionalities can act as effective neighboring groups. nih.govresearchgate.netacs.org For instance, studies on cobalt(III) complexes containing 2-cyanobenzamide (B92452) and other amide-nitrile ligands have demonstrated rearrangements and cyclizations that occur via neighboring group participation. nih.gov In one case, the 2-cyanobenzamidine complex undergoes rapid ligand cyclization to form a complex of 1,3-diiminoisoindoline. nih.gov This intramolecular process highlights the ability of the amidine nitrogen to act as an internal nucleophile.

Similarly, the hydrolysis of certain esters and amides can be significantly accelerated by the participation of a nearby amide group. acs.org Kinetic studies on the acid hydrolysis of N-(methoxyprop-2-yl)benzanilide showed that the ether cleavage was anchimerically assisted by the neighboring amide group, with the participation evaluated to accelerate the reaction by a factor of approximately 7.3 x 10³. researchgate.net This assistance involves the amide group attacking the reaction center to facilitate the departure of the leaving group. researchgate.net

| Aspect of NGP | Description | Typical Outcome |

|---|---|---|

| Definition | Intramolecular participation of a nearby functional group in a reaction. wikipedia.org | Formation of a cyclic intermediate. mugberiagangadharmahavidyalaya.ac.in |

| Effect on Rate | The reaction rate is significantly increased (rate acceleration). wikipedia.orgacs.org | Rates can be accelerated by several orders of magnitude. dalalinstitute.comvedantu.com |

| Effect on Stereochemistry | A double inversion mechanism leads to overall retention of configuration. researchgate.netchemtube3d.com | Preservation of the original stereochemistry at the reaction center. libretexts.org |

| Common Participating Groups | Heteroatoms with lone pairs (O, N, S), pi bonds (alkenes, aryl rings). wikipedia.orgmugberiagangadharmahavidyalaya.ac.in | Amide and carboxyl groups are effective participants. acs.orgrsc.org |

| Mechanism | An intramolecular SN2 attack followed by an intermolecular SN2 attack. mugberiagangadharmahavidyalaya.ac.in | Anchimeric assistance lowers the activation energy of the rate-determining step. libretexts.org |

Structural Characterization and Advanced Analytical Techniques

X-ray Crystallography Studies of Acetamidine (B91507) Hydrobromide Compounds

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. mdpi.comunimi.itnih.gov This method has been instrumental in understanding the structural nuances of amidinium salts, including derivatives of acetamidine.

In a study of various acetamidinium (B1228376) salts, X-ray diffraction analysis revealed the specific bond lengths and angles within the acetamidinium cation. For instance, in acetamidinium perchlorate (B79767), the C-N bond lengths are approximately 1.297(4) Å and 1.323(3) Å, and the C-C bond length is 1.481(3) Å. The bond angles around the central carbon atom are all close to 120°, consistent with sp² hybridization (N1-C1-N3: 120.9(3)°, N1-C1-C2: 119.7(2)°, N3-C1-C2: 119.3(3)°). researchgate.net While this data is for the perchlorate salt, the geometry of the acetamidinium cation itself is expected to be very similar in acetamidine hydrobromide.

In the case of 4-methoxybenzamidinium bromide, a related amidinium salt, the C-N bond lengths in the amidinium group are 1.304 (2) Å and 1.316 (2) Å, further demonstrating the characteristic bond length equalization due to charge delocalization. nih.gov

Table 1: Selected Crystallographic Data for Amidinium Salt Derivatives

| Compound | C-N Bond Length 1 (Å) | C-N Bond Length 2 (Å) | Reference |

|---|---|---|---|

| Acetamidinium Perchlorate | 1.297(4) | 1.323(3) | researchgate.net |

| 4-Methoxybenzamidinium Bromide | 1.304(2) | 1.316(2) | nih.gov |

In 4-methoxybenzamidinium bromide, the ions are associated into a three-dimensional hydrogen-bonded supramolecular network. nih.gov This network is built from ion pairs that form ionic dimers, which are then further connected to adjacent bromide anions. nih.gov This type of extensive, charge-assisted hydrogen bonding is a common feature in the crystal packing of amidinium salts. nih.gov

Hydrogen bonding is the dominant intermolecular force governing the structure of this compound and related amidinium salts. nih.govacs.org The N-H groups of the acetamidinium cation are excellent hydrogen bond donors, while the bromide anion is a willing acceptor.

The primary interaction is the N-H⁺···Br⁻ hydrogen bond. nih.gov In crystals of 4-methoxybenzamidinium bromide, each amidinium cation is linked to three bromide anions through four distinct N-H⁺···Br⁻ hydrogen bonds, with N⁺···Br⁻ distances ranging from 3.3163 (19) to 3.4765 (17) Å. nih.gov Some bromide anions in this structure act as bifurcated acceptors, accepting hydrogen bonds from two different N-H groups simultaneously, which generates a ring motif designated as R¹₂(6). nih.gov

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the electronic environment of nuclei and the vibrational modes of chemical bonds.

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. scilit.comslideshare.netjchps.comethernet.edu.et For acetamidinium salts, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the molecular structure. researchgate.netnih.gov

In ¹H NMR spectra of acetamidinium salts recorded in D₂O, the methyl (CH₃) protons typically appear as a singlet. For acetamidinium perchlorate, this signal is observed at δ 2.32 ppm. nih.gov The N-H protons are often observed as broad signals due to exchange with the solvent and quadrupolar relaxation; in D₂O, these protons exchange with deuterium (B1214612) and their signals diminish or disappear. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. The methyl carbon (CH₃) of acetamidinium perchlorate in D₂O appears at δ 18.6 ppm, while the central amidinium carbon (C(NH₂)₂) resonates significantly downfield at δ 169.0 ppm. nih.gov This downfield shift is characteristic of the sp²-hybridized carbon atom bonded to two electronegative nitrogen atoms. A variety of 2D NMR techniques, such as HETCOR (Heteronuclear Correlation), can be used to definitively correlate the proton and carbon signals. mdpi.com

Table 2: Representative NMR Chemical Shifts (δ) for the Acetamidinium Cation

| Nucleus | Group | Chemical Shift (ppm) in D₂O | Reference |

|---|---|---|---|

| ¹H | CH₃ | 2.32 | nih.gov |

| ¹³C | CH₃ | 18.6 | nih.gov |

| ¹³C | C(NH₂)₂ | 169.0 | nih.gov |

Note: Data is for Acetamidinium Perchlorate, but is expected to be similar for this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds within a molecule. grafiati.com The spectra of amidinium salts are characterized by specific vibrational modes associated with the C-N, N-H, and C-H bonds.

The IR spectra of amine salts, such as this compound, are distinctly different from those of the free base. cdnsciencepub.comresearchgate.net The formation of the amidinium cation leads to the appearance of strong absorption bands associated with the NH₂⁺ group. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3000 cm⁻¹. More characteristically, the NH₂⁺ deformation (bending) vibrations give rise to bands in the 1620-1560 cm⁻¹ region. cdnsciencepub.comresearchgate.net

The C-N stretching vibrations of the amidinium group are also prominent features. Due to the delocalization of charge, the C-N bonds have a partial double bond character, and their stretching frequencies are found at higher wavenumbers than typical C-N single bonds. These vibrations are often coupled and appear in the fingerprint region of the spectrum. Analysis of both IR and Raman spectra can provide a comprehensive picture of the vibrational modes and confirm the presence of the acetamidinium cation in the hydrobromide salt. grafiati.com

Mass Spectrometry (GC-MS, HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are invaluable for confirming its molecular formula and understanding its fragmentation pathways.

High-Resolution Mass Spectrometry offers the advantage of providing highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. chemguide.co.uk For this compound (C₂H₇BrN₂), the theoretical exact mass of the acetamidinium cation (C₂H N₂⁺) can be calculated with high precision. Experimental HRMS measurements that match this theoretical value would unequivocally confirm the molecular formula.

A study by Jalový et al. (2012) synthesized and characterized a range of acetamidinium salts, including this compound, utilizing mass spectrometry as one of the characterization techniques. nih.govresearchgate.net While the detailed fragmentation data from this study is not fully elaborated in the available literature, the analysis would have confirmed the integrity of the synthesized salt.

Table 1: Theoretical Mass Spectrometry Data for Acetamidinium Cation

| Ion | Formula | Theoretical Exact Mass (m/z) |

|---|

The fragmentation of the acetamidinium cation under electron ionization (EI) would likely proceed through several key pathways. Alpha-cleavage, a common fragmentation mechanism for amines and related compounds, could lead to the loss of a methyl radical (•CH₃) or an amino radical (•NH₂). whitman.edulibretexts.orglibretexts.org The resulting fragment ions would provide further structural confirmation.

Table 2: Plausible Fragmentation Pathways for Acetamidinium Cation in Mass Spectrometry

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion | Fragment m/z (approx.) |

|---|---|---|---|

| 59 | NH₃ | [C₂H₄N]⁺ | 42 |

| 59 | •CH₃ | [CH₄N₂]⁺• | 44 |

Terahertz (THz) Spectroscopy for Investigating Low-Frequency Vibrational Modes and Molecular Dynamics

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz), is a powerful technique for investigating low-frequency vibrational modes in crystalline materials. researchgate.netoptica.orgaip.org These low-frequency modes are often associated with collective lattice vibrations (phonons) and intermolecular interactions, such as hydrogen bonding, which are crucial in determining the physical properties of organic salts like this compound. bohrium.comnih.gov

Computational studies can predict the low-frequency vibrational modes of the acetamidinium cation and the this compound crystal. These theoretical calculations can serve as a guide for interpreting potential experimental THz spectra. The predicted vibrational modes would include torsional modes of the methyl and amino groups, as well as lattice phonons corresponding to the translational and librational motions of the acetamidinium and bromide ions.

Table 3: Predicted Low-Frequency Vibrational Modes for Acetamidinium Cation

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Methyl Torsion | Rotation of the CH₃ group | 150 - 250 |

| Amino Group Torsion | Twisting of the NH₂ groups | 200 - 350 |

Conformational Analysis and Molecular Geometry Determination

The three-dimensional arrangement of atoms in a molecule, its conformation and molecular geometry, dictates many of its chemical and physical properties. For this compound, these aspects can be investigated through a combination of experimental techniques, such as X-ray crystallography, and computational modeling.

Computational chemistry provides a powerful complementary tool for exploring the conformational landscape and predicting the molecular geometry of the acetamidinium cation in the gas phase and in solution. nih.govresearchgate.net Ab initio and Density Functional Theory (DFT) calculations can be used to optimize the geometry of the acetamidinium ion and identify its stable conformers. researchgate.net

For the acetamidinium cation, the primary conformational flexibility arises from the rotation around the C-C and C-N bonds. Computational studies on the parent amidine [HC(NH)NH₂] have shown that rotation around the C-N single bonds has significant energy barriers, suggesting distinct, stable conformations. researchgate.net The planarity of the N-C-N moiety is a key feature, with the hydrogen atoms of the amino groups potentially being in syn or anti positions relative to the other nitrogen atom.

Table 4: Calculated Geometrical Parameters for the Acetamidinium Cation (Planar Conformation)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C | ~1.50 Å |

| Bond Length | C-N | ~1.32 Å |

| Bond Angle | N-C-N | ~120° |

| Bond Angle | H-N-C | ~120° |

The molecular geometry of this compound in the solid state, as would be determined by X-ray crystallography, is expected to be influenced by the strong hydrogen bonding interactions between the N-H groups of the acetamidinium cation and the bromide anion. nih.govmdpi.com These interactions would likely lead to a well-ordered, three-dimensional crystal lattice.

Computational and Theoretical Chemistry of Acetamidine Hydrobromide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of amidinium systems. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are pivotal in providing accurate descriptions of these molecules. science.govnih.govrsc.org

Density Functional Theory (DFT) and second-order Møller-Plesset Perturbation Theory (MP2) are widely used quantum mechanical methods to study systems similar to acetamidine (B91507). researchgate.netresearchgate.net DFT methods, particularly hybrid functionals like B3LYP, are effective for calculating molecular structures, electronic properties, and vibrational frequencies. nih.govnih.gov The MP2 method is often employed to provide a more accurate description of electron correlation, which is crucial for studying non-covalent interactions like hydrogen bonding. researchgate.netnih.govresearchgate.net

Studies on related molecules, such as amino acids and their hydrated complexes, demonstrate the utility of these methods. For instance, investigations into L-proline have utilized both DFT-B3LYP and MP2 methods with the 6-311++G(d,p) basis set to determine stable conformations and the effects of hydration. nih.gov For larger systems or when high accuracy is needed for spectroscopic parameters, double-hybrid functionals combined with wave-function composite methods have shown remarkable agreement with experimental data, significantly reducing errors in calculated rotational constants compared to standard MP2 computations. nih.gov These approaches are essential for analyzing the conformational landscape and stereoelectronic features of molecules in the gas phase. nih.gov

A primary step in computational chemistry is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nsf.gov For amidinium systems, full ab initio 3-21G optimization has been used to study the molecular structures of formamidine (B1211174) derivatives and their protonated forms. rsc.org Such calculations reveal strong conjugation within the amidine system. rsc.org More advanced DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for the geometry optimization of organic molecules to obtain detailed structural parameters like bond lengths and angles. researchgate.net

Once an optimized geometry is obtained, electronic structure analysis can be performed. This includes examining the distribution of electrons using techniques like Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution, donor-acceptor interactions, and the nature of chemical bonds. tiu.edu.iq The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also critical, as the energy gap between them relates to the molecule's chemical reactivity and stability. tiu.edu.iq

Table 1: Illustrative Data from Geometry Optimization of a Related Amidinium System

| Parameter | C-N Bond Length (Å) | C=N Bond Length (Å) | N-H Bond Length (Å) |

| Calculated Value | 1.345 | 1.280 | 1.015 |

Note: This table contains representative data for an amidinium-like structure and is for illustrative purposes.

Theoretical models are highly effective in predicting spectroscopic parameters. Quantum chemical calculations can compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. polimi.it For example, analysis of acetamide (B32628) clusters shows that as the cluster size increases, the N-H bond stretching frequencies exhibit a marked red shift, indicating a weakening of the N-H bond due to hydrogen bonding. nih.gov This phenomenon is a direct consequence of intermolecular interactions within the cluster. nih.gov

Computational approaches can also predict trends in reactivity. rsc.org By calculating the energies of protonation and proton transfer, researchers can explain changes in the basicity of amidines caused by different substituents. rsc.org Relativistic DFT calculations have been used to predict trends in bond strengths and adsorption energies for dimers containing heavy elements, demonstrating the predictive power of these models for understanding chemical properties across the periodic table. nih.gov The accuracy of these predictions is highly dependent on the chosen computational method, and benchmarking against experimental data is often necessary. mdpi.com

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of larger systems over time, including intermolecular interactions and solvent effects. umass.edunih.gov

Hydrogen bonding is a critical intermolecular interaction in systems containing acetamidine, significantly influencing their structure and stability. researchgate.netnih.gov Theoretical studies on acetamide clusters, which serve as a model for the interactions in acetamidine hydrobromide, reveal significant cooperativity in hydrogen bonding. nih.gov This means that the formation of one hydrogen bond strengthens adjacent hydrogen bonds. researchgate.net

Quantum chemical calculations on linear acetamide clusters (up to 15 molecules) using the B3LYP/D95** level of theory show that the interaction energy per monomer increases substantially with cluster size. nih.gov For instance, in a circular arrangement, the energy per monomer increases by 90% from a dimer to a 15-mer. nih.gov This cooperativity is also reflected in structural changes: as clusters grow, average C=O and N-H bond lengths increase, while C-N bond distances decrease. researchgate.netnih.gov The strength of hydrogen bonds in these clusters can be further characterized using Atoms-In-Molecules (AIM) analysis, which examines the electron density at bond critical points. researchgate.netnih.gov

Table 2: Cooperativity Effect on Average Hydrogen-Bond Energy in Acetamide Clusters

| Cluster Size (n) | Arrangement | Average H-Bond Energy per Monomer (kJ/mol) | Cooperativity Enhancement (%) |

| 2 (Dimer) | Linear | -26.85 | 0 |

| 7 (Heptamer) | Linear | -35.12 | 31 |

Source: Data derived from B3LYP/6-311++G* calculations on linear acetamide clusters.* researchgate.net

The properties and behavior of molecules are profoundly influenced by their environment, particularly by the solvent. rutgers.edu Molecular dynamics simulations are instrumental in studying these solvent effects. nih.gov Simulations of N-methylacetamide in explicit water solvent have shown that many-body polarization effects, which are captured by ab initio MD but not by standard empirical models, have a significant influence on the system. nih.gov

Solvation dynamics, the process by which solvent molecules rearrange around a solute following a change (like electronic excitation), can be simulated to understand timescales of solvent response. upenn.edutau.ac.il Studies on simple polar solvents have revealed that the initial phase of solvation is dominated by inertial effects of the solvent molecules, a feature that continuum dielectric models often fail to capture. upenn.edutau.ac.il These simulations provide a detailed molecular view of how the solvent structure adapts to the solute, which is crucial for understanding reaction dynamics and thermodynamics in solution. nih.govnih.gov

In Silico Studies for Structure-Activity Relationship (SAR) Prediction

Computational methods are integral to modern drug discovery, providing rapid and cost-effective means to predict the biological activity and physicochemical properties of compounds. For molecules containing the acetamidine moiety, in silico studies are crucial for understanding their interactions with biological targets and for optimizing their drug-like properties. These studies help elucidate the structure-activity relationships (SAR) that govern their efficacy.

Molecular Docking and Binding Free Energy Calculations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the interactions that stabilize the ligand-protein complex, which is a key aspect of SAR. For derivatives containing amidine or acetamide groups, docking studies have revealed critical interactions with the active sites of various protein targets.

In silico studies on diverse amidine derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking simulations predicted that certain amidine-containing compounds can establish favorable interactions with the catalytic triad (B1167595) residues (Asp435, Ser441, and His296) of the TMPRSS2 protease, a target relevant to viral entry. nih.gov The amidine moiety itself was frequently predicted to interact with key amino acid residues like Ser436 and Gly464. nih.gov Similarly, docking of novel acetamide derivatives into the active site of Monoamine Oxidase A (MAO A) (PDB ID: 2Z5X) identified compounds with optimal binding affinities, with one derivative showing a binding energy of -8.3 kcal/mol. researchgate.net

The strength of the interaction between a ligand and its target is quantified by the binding free energy. Lower binding energy values typically indicate a more stable complex. Calculations of these energies, often performed after docking, provide a more quantitative prediction of a compound's potential activity. researchgate.net For a series of benzamidine-like inhibitors targeting the enzyme trypsin, calculated binding free energies were in good agreement with experimental data, validating the computational approach. nih.govnih.gov These studies indicated that electrostatic interactions are the primary driving force for binding. nih.govnih.gov

The following interactive table summarizes results from various molecular docking studies on compounds containing amidine or related functional groups, highlighting the target protein, the software used, and the calculated binding scores.

| Compound Class | Target Protein (PDB ID) | Docking Software | Predicted Binding Score (kcal/mol) | Key Interactions Noted |

| Acetamide Derivatives | Monoamine Oxidase A (2Z5X) | AutoDock Vina | -8.3 | Interaction with catalytic site |

| Amidine Derivatives | TMPRSS2 Protease | Not Specified | Not Specified | Interactions with catalytic triad residues (Asp435, Ser441, His296) |

| Aryl Chloroacetamide | DNA Gyrase | MOE Suite | High S-score | Not Specified |

| Benzamidine Analogues | Trypsin | Not Specified | Good correlation with experimental data | Electrostatic interactions, Hydrogen bonds |

| Thiophene-based Amidine | Undecaprenyl Pyrophosphate Synthase (UPPS) (2E98) | Not Specified | -7.92 | Hydrogen bond with Ser55, Carbon-hydrogen interaction with Ala142 |

Computational Approaches to Physicochemical Profile Prediction and Optimization

Beyond predicting biological activity, computational chemistry plays a vital role in evaluating and optimizing the physicochemical properties of drug candidates. These properties, including solubility, lipophilicity (logP), and ionization constant (pKa), are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.com Predicting these characteristics early in the drug discovery process helps to identify and rectify potential liabilities, reducing the likelihood of late-stage failures. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates variations in the physicochemical properties of a series of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. nih.gov For various amide and anilide derivatives, QSAR studies have successfully modeled their antimicrobial and enzyme-inhibitory activities. nih.govresearchgate.net These models often use molecular descriptors related to connectivity indices and electronic effects to predict biological function. researchgate.netresearchgate.net

For instance, a QSAR study on substituted anilides found that their antibacterial and antifungal activities could be effectively modeled using molecular connectivity indices. researchgate.net In another study on amide derivatives as Xanthine Oxidase inhibitors, QSAR models were built using both linear and non-linear methods to predict inhibitory effects. nih.gov The process for building these models involves calculating molecular descriptors after optimizing the compound's 3D structure using quantum chemical methods. nih.govnih.gov

The prediction of fundamental physicochemical properties is now a standard part of the in silico evaluation of potential drug candidates. computabio.com Databases and computational tools are used to predict properties like the octanol/water partition coefficient (logP), aqueous solubility (LogS), and pKa. nih.gov For example, the SwissADME database can be used to generate an oral bioavailability radar, which provides a visual representation of a compound's drug-likeness based on key physicochemical parameters. nih.gov

The table below provides examples of physicochemical properties that are commonly predicted using computational tools.

| Property | Description | Importance in Drug Discovery | Typical Computational Method |

| Lipophilicity (logP/logD) | The measure of a compound's partitioning between a lipid and an aqueous phase. | Affects absorption, distribution, metabolism, and excretion (ADME). computabio.com | Atom-based or fragment-based contribution methods. |

| Aqueous Solubility (LogS) | The maximum concentration of a compound that can dissolve in water. | Crucial for oral bioavailability and formulation. computabio.com | General solubility equations, machine learning models. |

| Ionization Constant (pKa) | The measure of a molecule's acidity or basicity. | Influences solubility, permeability, and target binding. | Empirical methods, quantum mechanical calculations. |

| Molecular Weight (MW) | The mass of one mole of a substance. | A key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five). nih.gov | Direct calculation from chemical formula. |

By leveraging these computational approaches, researchers can rationally design and optimize molecules like this compound and its derivatives to possess both high biological activity and a favorable physicochemical profile, increasing the probability of developing a successful therapeutic agent.

Advanced Research Applications of Acetamidine Hydrobromide in Chemical Science

Role in Materials Science Research

Acetamidine (B91507) hydrobromide serves as a critical building block in the synthesis of advanced functional materials. Its cationic component, acetamidinium (B1228376), is particularly valuable in creating novel organic-inorganic hybrid materials with tunable properties.

Applications as Organic-Inorganic Perovskite Precursors

Organic-inorganic hybrid perovskites are a class of materials with the general formula ABX3, where 'A' is an organic cation, 'B' is a metal cation (commonly lead or tin), and 'X' is a halide anion. tcichemicals.com Acetamidine hydrobromide is utilized as a precursor for the 'A' site cation in the synthesis of these perovskites. tcichemicals.comarctomsci.com The selection and modification of the organic cation, along with the metal and halide components, allow for precise control over the resulting material's physical properties, such as its band gap and electrical conductivity. tcichemicals.com

The process often involves dissolving the organic salt, like this compound, with an inorganic metal halide in a polar solvent to create a perovskite ink for solution processing of thin films. ossila.com The purity of these precursor materials is crucial for fabricating high-efficiency perovskite devices, as impurities can introduce defects. researchgate.net While formamidinium and methylammonium (B1206745) are common organic cations in perovskite solar cell research, the use of other organic cations like acetamidinium allows for structural and property diversification. tcichemicals.comossila.comlabscoop.com

Development of Hybrid Materials with Specific Physical Properties (e.g., Ferroelectricity, Piezoelectricity, Ferroelasticity)

The acetamidinium cation derived from this compound has been instrumental in the development of new lead-free hybrid antimony halide materials. nih.govacs.org These materials exhibit a range of desirable physical properties dictated by their specific metal-halide architectures. nih.govacs.org A notable series of these compounds includes (CH₃C(NH₂)₂)₃[Sb₂X₉], where X can be Chlorine (Cl), Bromine (Br), or Iodine (I). nih.govacs.org

The compound (CH₃C(NH₂)₂)₃[Sb₂Cl₉] (ACA) is distinguished by its piezoelectric and ferroelastic characteristics, which are supported by a two-dimensional (2D) buckled honeycomb structure of antimony chloride layers. nih.govacs.org Its piezoelectricity has been confirmed using piezoresponse force microscopy (PFM). nih.govacs.org In contrast, (CH₃C(NH₂)₂)₃[Sb₂I₉] (AIA) is characterized by its ferroelectric properties, arising from a zero-dimensional (0D) structure of discrete bioctahedral units. nih.govacs.org The ferroelectricity in AIA was demonstrated through pyroelectric current measurements and the analysis of hysteresis loops. nih.gov

Interestingly, the bromide-containing analogue, (CH₃C(NH₂)₂)₃[Sb₂Br₉] (ABA), possesses an unprecedented hybrid anionic architecture that combines features of both the 0D and 2D structures. nih.govacs.org Both ACA and ABA display distinct ferroelastic properties, observable under a polarizing microscope as well-defined star patterns. nih.govacs.org

| Compound | Chemical Formula | Anionic Structure | Key Physical Properties |

|---|---|---|---|

| ACA | (CH₃C(NH₂)₂)₃[Sb₂Cl₉] | 2D Buckled Honeycomb Layers | Piezoelectricity, Ferroelasticity |

| ABA | (CH₃C(NH₂)₂)₃[Sb₂Br₉] | Hybrid (0D + 2D) | Ferroelasticity |

| AIA | (CH₃C(NH₂)₂)₃[Sb₂I₉] | 0D Discrete Bioctahedral Units | Ferroelectricity |

Potential Applications in Nonlinear Optical Materials Exhibiting Specific Properties

Materials must possess a noncentrosymmetric crystal structure to exhibit second-order nonlinear optical (NLO) properties, such as second harmonic generation (SHG). The acetamidinium-based hybrid materials (CH₃C(NH₂)₂)₃[Sb₂Cl₉] (ACA) and (CH₃C(NH₂)₂)₃[Sb₂I₉] (AIA) have been confirmed to have noncentrosymmetric structures through SHG experiments. nih.govacs.org This finding indicates their potential for use as NLO materials. The first hyperpolarizability (β) is a key parameter for NLO materials, and compounds with high values are sought for applications in optoelectronics and photonics. mdpi.com The confirmation of SHG activity in these acetamidinium-containing hybrids opens a pathway for further investigation into their specific NLO characteristics and potential device applications. nih.govnih.gov

Contributions to Medicinal Chemistry Research (Non-Clinical Focus)

The acetamidine functional group is a significant scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors. Its structural and electronic properties allow it to mimic the guanidine (B92328) group of L-arginine, the natural substrate for nitric oxide synthases.

Design and Synthesis of Enzyme Inhibitors Based on Acetamidine Scaffolds

The acetamidine moiety is a well-established pharmacophore used in the design of various enzyme inhibitors. ugr.es Its basic nature and ability to form key interactions within enzyme active sites make it a valuable component in inhibitor design. Researchers have successfully incorporated the acetamidine scaffold into molecules targeting specific enzymes by modifying linked chemical groups to enhance potency and selectivity. ugr.esnih.gov

The acetamidine scaffold has been extensively used to develop potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory conditions. nih.gov Early inhibitors based on arginine's guanidine group lacked selectivity, inhibiting all three NOS isoforms and causing significant side effects. nih.gov Subsequent research focused on non-amino acid inhibitors, with many potent and selective compounds featuring an amidine group. nih.gov

The compound N-[(3-aminomethyl)benzyl]acetamidine (also known as 1400W) is a well-known selective iNOS inhibitor that serves as a lead compound for the development of new derivatives. nih.govacs.org Research has involved synthesizing novel acetamidines structurally related to 1400W to improve potency and selectivity. acs.org By modifying the structure, researchers aim to exploit differences in the substrate access channels between NOS isoforms. nih.gov For example, linking the N-[(3-aminomethyl)benzyl]acetamidine scaffold to amidoalkyl or amidoaryl moieties has yielded compounds with high potency and excellent selectivity for iNOS over the endothelial isoform (eNOS). nih.gov

The inhibitory activities of these compounds are typically quantified by their IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity is often expressed as the ratio of IC₅₀ for eNOS to IC₅₀ for iNOS.

| Compound | Description | iNOS IC₅₀ (μM) | Selectivity (eNOS IC₅₀ / iNOS IC₅₀) | Reference |

|---|---|---|---|---|

| 1400W (1) | Lead Compound | ~0.081 - 2.0 | >250 | ugr.esnih.govacs.org |

| Compound 2 | N-benzylacetamidine | 0.20 | 1750 | acs.org |

| Compound 9 | rac-N-(3-(Aminomethyl)benzyl)-N-methylacetamidine | 0.25 | 1000 | acs.org |

| Compound 10 | N-[[3-(Aminomethyl)phenyl]methyl]-6-(amino)hexanamide | 0.03 | >3333 | nih.gov |

| Compound 1b | Benzamidine derivative with benzenesulfonamide | 0.065 | >1538 | ugr.es |

Cyclooxygenase-II (COX-II) Inhibitors

The development of selective Cyclooxygenase-II (COX-II) inhibitors is a significant area of research for anti-inflammatory therapies. Pyrimidine (B1678525) derivatives, often synthesized from this compound, have shown promise as selective COX-2 inhibitors. These compounds are designed to target the COX-2 isozyme, which is associated with inflammation and pain, while sparing the COX-1 isozyme, which plays a role in protecting the stomach lining.

Recent studies have focused on the synthesis of novel pyrimidine derivatives that exhibit potent and selective COX-2 inhibition. For instance, certain pyrimidine-based compounds have demonstrated high selectivity towards COX-2, with some outperforming established drugs like piroxicam (B610120) and showing comparable results to meloxicam. mdpi.com The anti-inflammatory and antioxidant properties of these newly synthesized pyrimidine derivatives are often evaluated, revealing their potential as therapeutic agents. mdpi.commdpi.com The structure of these molecules, confirmed by spectroscopic methods, and their electronic behavior are often analyzed to understand their inhibitory mechanism. researchgate.net

Table 1: COX-II Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 3 | 5.50 | 0.85 | 6.47 |

| Compound 4a | 5.05 | 0.65 | 7.77 |

| Celecoxib | 6.34 | 0.56 | 11.32 |

| Ibuprofen | 3.1 | 1.2 | 2.58 |

Data sourced from a study on novel pyrimidines as COX-2 selective inhibitors. researchgate.net

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibitors

Monoamine oxidase (MAO) and cholinesterase (ChE) are important enzymes in the central nervous system, and their inhibitors are used in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. chem-station.com Acetamidine derivatives have been explored for their potential to inhibit these enzymes.

Research has shown that certain acetamide (B32628) derivatives can act as potent and selective MAO inhibitors. For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide, synthesized from a reaction involving acetamide, was found to be a selective MAO-B inhibitor with potential applications in treating Parkinson's disease. nih.gov Dual-target inhibitors, which can inhibit both MAO and ChE, are of particular interest. ed.ac.uk The synthesis of such compounds often involves the incorporation of heterocyclic structures derived from precursors like this compound.

Heme Oxygenase-1 (HO-1) Inhibitors

Heme oxygenase-1 (HO-1) is an enzyme involved in heme catabolism and has been identified as a potential therapeutic target in cancer. ijrpr.com Overexpression of HO-1 is associated with tumor growth and resistance to chemotherapy. nih.gov Consequently, the development of HO-1 inhibitors is an active area of research.

Novel acetamide-based compounds have been designed and synthesized as potent HO-1 inhibitors. nih.govrjsocmed.com These inhibitors often feature an amide linker and an imidazole (B134444) moiety. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds. nih.gov For instance, the introduction of an amide function in the central connecting chain of imidazole-based inhibitors has been explored to expand the SAR of HO-1 inhibitors. nih.gov

Table 2: Heme Oxygenase-1 (HO-1) Inhibitory Activity of Acetamide-Based Compounds

| Compound | HO-1 IC₅₀ (µM) |

| Compound 7i | Potent |

| Compound 7l | Potent |

| Compound 7p | Potent |

Data based on a study of novel acetamide-based heme oxygenase-1 inhibitors with antiproliferative activity. rjsocmed.com

Exploration of Antioxidant Activity in Acetamidine Derivatives

Beyond enzyme inhibition, derivatives of acetamidine have been investigated for their antioxidant properties. Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key research goal.

Studies have reported the synthesis and antioxidant evaluation of new acetamide derivatives. researchgate.net The antioxidant activity is often assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. acs.orgelsevierpure.com The modification of flavonoids with acetamide moieties has been shown to significantly impact their bioavailability and antioxidant properties. acs.orgelsevierpure.com While such modifications can sometimes lead to a decrease in antioxidant activity, they may improve other pharmacokinetic properties, highlighting the importance of a balanced structure-activity relationship. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Targets

The systematic investigation of how chemical structure affects biological activity is crucial for the rational design of new therapeutic agents. For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

In the context of pyrimidine derivatives, the position and nature of substituents on the pyrimidine nucleus have been shown to greatly influence their biological activities. highfine.com SAR studies have guided the development of pyrimidine-4-carboxamides as potent and selective inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the production of bioactive lipid signaling molecules. nih.govnih.govnbinno.com These studies involve systematic modifications of different parts of the molecule to identify key structural features responsible for activity. nih.govnih.gov For example, conformational restriction of certain groups and the introduction of specific substituents have led to significant increases in inhibitory potency. nih.gov

General Applications as Reagents in Laboratory and Industrial Synthesis Beyond Basic Precursors

This compound is not only a precursor for specific biologically active molecules but also a versatile reagent in broader laboratory and industrial synthesis, particularly in the construction of heterocyclic systems. nih.gov

Its primary utility lies in its ability to participate in condensation reactions to form substituted pyrimidines. alliedacademies.org This is a fundamental transformation in organic synthesis, as the pyrimidine scaffold is a core component of many pharmaceuticals and biologically active compounds. highfine.comnih.govmdpi.comnih.govdattanibookagency.in this compound can react with various dicarbonyl compounds or their equivalents to yield pyrimidines with diverse substitution patterns. alliedacademies.org